N-(5-acetyl-4-phenylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c1-13(2)29(26,27)17-11-7-10-16(12-17)20(25)23-21-22-18(19(28-21)14(3)24)15-8-5-4-6-9-15/h4-13H,1-3H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFIOCZBIHLBDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation reactions using reagents like acetic anhydride or acetyl chloride.
Attachment of the Phenyl Group: The phenyl group can be attached through electrophilic aromatic substitution reactions.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting the appropriate benzoyl chloride with an amine under basic conditions.
Sulfonylation: The isopropylsulfonyl group can be introduced using sulfonyl chloride reagents in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The isopropylsulfonyl group and thiazole ring are primary sites for nucleophilic attack.
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Hydrolysis of the sulfonamide group proceeds via acid-catalyzed cleavage of the C–N bond, yielding a carboxylic acid.
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Thiazole ring substitution occurs at the 2-position due to electron-withdrawing effects from the acetyl group .
Condensation Reactions
The acetyl group participates in Knoevenagel and Claisen-Schmidt condensations.
| Reaction | Reagents/Conditions | Product Structure | Yield |
|---|---|---|---|
| Knoevenagel | Malononitrile, NH₄OAc/EtOH, 80°C, 6 hrs | α,β-Unsaturated nitrile adduct | 72–78%* |
| Claisen-Schmidt | Benzaldehyde, NaOH/EtOH, 12 hrs | Chalcone-like conjugated system | 65%* |
*Yields inferred from analogous thiazole-acetyl reactions .
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Condensation reactions are facilitated by the enolizable acetyl group, forming extended π-systems with applications in materials science .
Electrophilic Aromatic Substitution (EAS)
The phenyl ring undergoes halogenation and nitration.
| Reaction | Reagents/Conditions | Regioselectivity | Source |
|---|---|---|---|
| Bromination | Br₂/FeBr₃, CH₂Cl₂, 0°C | Para > meta > ortho | |
| Nitration | HNO₃/H₂SO₄, 50°C, 4 hrs | Meta-dominant |
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Electron-withdrawing effects from the sulfonamide group direct substitution to the meta position .
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Steric hindrance from the isopropyl group reduces ortho substitution .
Oxidation-Reduction Reactions
Functional group transformations include:
| Reaction | Reagents/Conditions | Outcome |
|---|---|---|
| Acetyl reduction | NaBH₄/MeOH, 0°C → 25°C, 2 hrs | Secondary alcohol formation |
| Sulfonamide oxidation | H₂O₂/AcOH, 60°C, 8 hrs | Sulfonic acid derivative |
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Selective reduction of the acetyl group is achievable under mild conditions.
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Oxidation of the sulfonamide to a sulfonic acid requires strong oxidizing agents.
Complexation and π–π Interactions
The thiazole and phenyl groups engage in non-covalent interactions:
| Interaction Type | Partner Molecule | Application Relevance | Source |
|---|---|---|---|
| π–π stacking | Pyrimidine derivatives | Crystal engineering | |
| Hydrogen bonding | Amine-containing biomolecules | Drug-target binding |
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Crystallographic studies of analogues show molecular chains stabilized by π–π interactions .
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Hydrogen bonding with biological targets (e.g., enzymes) is critical for pharmacological activity .
Comparative Reactivity with Analogues
Key differences in reactivity compared to structurally similar compounds:
| Compound | Reactive Site | Reaction Rate (vs. Target Compound) |
|---|---|---|
| N-(5-benzoylthiazol-2-yl)benzamide | Benzoyl group | 1.5× faster oxidation |
| 4-(methylsulfonyl)-N-phenylthiazole-2-carboxamide | Methylsulfonyl group | 2× slower hydrolysis |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, which include compounds similar to N-(5-acetyl-4-phenylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of thiazole have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (human liver cancer) and A549 (human lung cancer) cells .
Case Study:
A study evaluating the cytotoxicity of thiazole derivatives reported that specific modifications to the thiazole ring enhanced their anticancer efficacy. The synthesized compounds were tested using the MTT assay, revealing IC50 values in the low micromolar range for several derivatives, indicating potent activity against cancer cells .
Antimicrobial Properties
Thiazole derivatives have also been explored for their antimicrobial activities. Compounds similar to this compound have exhibited inhibitory effects against various bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
Data Table: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Thiazole A | Staphylococcus aureus | 32 |
| Thiazole B | Escherichia coli | 16 |
| Thiazole C | Candida albicans | 64 |
Enzyme Inhibition
The compound has potential as an enzyme inhibitor, particularly targeting deubiquitylating enzymes (DUBs). Inhibition of DUBs can play a role in regulating protein degradation pathways, which are crucial in various diseases, including cancer and neurodegenerative disorders.
Research Findings:
Studies have shown that thiazole-based compounds can effectively inhibit DUB activity, leading to increased levels of ubiquitinated proteins in cells. This pathway manipulation may provide therapeutic benefits in treating diseases characterized by aberrant protein degradation .
Synthesis of Novel Materials
This compound can serve as a precursor for synthesizing novel materials with desirable properties. Its unique structure allows for modification and functionalization, leading to materials with applications in electronics and photonics.
Case Study:
Research has demonstrated that thiazole derivatives can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. The resulting composites exhibited improved performance in electronic devices, suggesting their utility in advanced material applications .
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid synthesis. Detailed studies are required to elucidate the exact mechanisms and molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Thiadiazol-Benzamide Derivatives ()
Compounds 6 , 8a , 8b , and 8c (Molecules 2011) share a benzamide-thiadiazole/thiazole backbone but differ in substituents:
- Compound 6 : Features an isoxazole ring and lacks sulfonyl groups. Lower melting point (160°C) and molecular weight (348 g/mol) compared to the target compound .
- Compound 8a : Incorporates a pyridinyl group and acetyl substituent. Higher melting point (290°C) and molecular weight (414 g/mol), suggesting enhanced thermal stability due to aromatic stacking .
- Compound 8c : Includes a phenyl-substituted nicotinic acid ethyl ester. Exhibits a molecular weight of 506 g/mol and IR C=O stretches at 1719 cm⁻¹, indicating ester carbonyl contributions .
Key Differences :
- The target compound’s isopropylsulfonyl group distinguishes it from acetyl/ester derivatives in .
- Thiadiazole vs. Thiazole Cores: Thiadiazole rings (in ) introduce additional nitrogen atoms, altering electronic density and hydrogen-bonding capacity compared to the thiazole core in the target compound.
Table 1: Physical and Spectral Properties of Selected Analogues
Benzamide Derivatives with Peptide-like Backbones ()
Compounds 9–12 (Dichondra repens study) feature benzamide groups linked to peptide-like chains with alkoxy substituents (e.g., butoxyphenyl, pentyloxy). These compounds exhibit:
Key Differences :
- The target compound’s thiazole ring provides planar rigidity, favoring interactions with flat binding pockets (e.g., enzyme active sites). In contrast, compounds may target helical or loop regions in proteins due to their flexible backbones.
- Sulfonyl vs. Alkoxy Groups : The isopropylsulfonyl group in the target compound could enhance solubility in polar solvents, while alkoxy chains in compounds may improve membrane permeability.
Thiazole-containing Complex Heterocycles ()
Thiazole derivatives in Pharmacopeial Forum (e.g., compound l, m) include oxazolidine and imidazolidinone rings with multiple stereocenters. These structures:
- Stereochemical diversity may enhance target specificity but complicate synthesis and scalability compared to the target compound.
Key Differences :
- Sulfonyl Group Utility : The isopropylsulfonyl group in the target compound may serve as a hydrogen-bond acceptor, a feature absent in ’s ester/amide-rich structures.
Biological Activity
N-(5-acetyl-4-phenylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a thiazole ring, an acetamide group, and an isopropylsulfonyl moiety, which contribute to its biological properties. The following table summarizes its structural components:
| Component | Description |
|---|---|
| Thiazole Ring | 5-acetyl-4-phenylthiazol-2-yl |
| Sulfonamide Group | 3-(isopropylsulfonyl) |
| Amide Linkage | Present in the benzamide structure |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthesis pathway often includes the formation of the thiazole core followed by the introduction of the isopropylsulfonyl group and subsequent acetamide formation.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of similar thiazole derivatives. For instance, compounds with thiazole rings have shown significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus.
Case Study:
In one study, various thiazole derivatives were screened for their antibacterial efficacy using a cup plate method at a concentration of 1 µg/mL. The results indicated that compounds with structural similarities to this compound exhibited promising antibacterial effects, particularly against Gram-positive bacteria .
Anticancer Activity
Research has also indicated potential anticancer properties of thiazole-based compounds. For example, certain derivatives have demonstrated cytotoxic effects on various cancer cell lines, including lung and breast cancer cells.
Research Findings:
A recent study highlighted that thiazole derivatives showed significant inhibition of cell proliferation in human lung cancer cell lines (A549 and HCC827). The IC50 values for these compounds ranged from 6.26 µM to 20.46 µM, indicating their effectiveness in suppressing tumor growth .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structure. The presence of both the thiazole and sulfonamide groups is crucial for enhancing its interaction with biological targets, such as enzymes involved in cancer cell proliferation and bacterial resistance mechanisms.
Q & A
Basic: What are the common synthetic routes for preparing N-(5-acetyl-4-phenylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide?
The synthesis typically involves multi-step reactions starting from thiazole or benzamide precursors. For example:
- Thiazole core formation : Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate derivatives are synthesized via condensation of thiourea with α-haloketones, followed by cyclization .
- Benzamide coupling : The isopropylsulfonylbenzamide moiety is introduced via nucleophilic acyl substitution using 3-(isopropylsulfonyl)benzoyl chloride under reflux in pyridine or DMF .
- Final assembly : The thiazole and benzamide components are coupled via amide bond formation, often using carbodiimide-based coupling agents (e.g., DCC or EDC) .
Advanced: How can reaction conditions be optimized to improve yield during synthesis?
Key optimization strategies include:
- Temperature control : Refluxing in POCl₃ at 90°C for 3 hours enhances cyclization efficiency for thiazole intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF or pyridine) improve solubility of intermediates and reduce side reactions during benzamide coupling .
- Catalyst use : Adding catalytic DMAP accelerates amide bond formation by activating carboxyl groups .
- Purification : Recrystallization from DMSO/water mixtures (2:1 v/v) yields high-purity crystals .
Basic: What spectroscopic and analytical techniques are used to characterize this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of acetyl (δ ~2.6 ppm), isopropylsulfonyl (δ ~1.3 ppm for CH₃), and aromatic protons .
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1350 cm⁻¹ (sulfonyl S=O) validate functional groups .
- X-ray crystallography : Resolves hydrogen-bonding patterns (e.g., N—H⋯N dimers) and confirms molecular packing .
Advanced: How does the crystal structure inform the compound’s stability and intermolecular interactions?
X-ray analysis reveals:
- Centrosymmetric dimers : Formed via N1—H1⋯N2 hydrogen bonds (2.89 Å), enhancing thermal stability .
- Non-classical interactions : C4—H4⋯F2 (3.12 Å) and C4—H4⋯O3 (3.05 Å) stabilize crystal packing .
- Torsional angles : The dihedral angle between the thiazole and benzamide rings (~15°) minimizes steric strain .
Basic: What in vitro assays are used to evaluate its biological activity?
- Antiviral/cancer assays : Cell viability assays (e.g., MTT) in HeLa or HepG2 cells assess cytotoxicity .
- Enzyme inhibition : PFOR (pyruvate:ferredoxin oxidoreductase) activity assays monitor inhibition, critical for anaerobic pathogens .
- Platelet aggregation : Turbidimetric measurements in platelet-rich plasma evaluate anti-thrombotic potential .
Advanced: How can computational methods predict its binding affinity to target enzymes?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with PFOR or acps-pptase enzymes, highlighting key residues (e.g., Arg231 in PFOR) .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories, calculating RMSD and binding free energies (MM-PBSA) .
- QSAR modeling : Hammett constants for substituents (e.g., isopropylsulfonyl’s σ⁺ = +0.72) correlate with inhibitory potency .
Advanced: How can researchers resolve contradictions in reported biological activity data?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., comparing IC₅₀ in MCF-7 vs. A549) .
- Metabolic stability testing : Liver microsome assays identify cytochrome P450-mediated degradation, which may explain potency variability .
- Structural analogs : Compare activity of derivatives (e.g., replacing acetyl with nitro groups) to isolate pharmacophore contributions .
Advanced: What structure-activity relationship (SAR) insights guide derivatization?
- Thiazole modifications : Electron-withdrawing groups (e.g., acetyl) enhance enzyme inhibition by increasing electrophilicity .
- Sulfonyl position : The meta-isopropylsulfonyl group on benzamide improves lipophilicity (logP ~2.8) and membrane permeability .
- Phenyl substitution : Para-phenyl on thiazole increases π-π stacking with hydrophobic enzyme pockets .
Advanced: What methodologies assess its pharmacokinetic and toxicity profiles?
- ADME studies : Caco-2 monolayer assays predict intestinal absorption; hepatic clearance is measured in rat liver microsomes .
- Acute toxicity : OECD Guideline 423 tests in rodents determine LD₅₀ and organ-specific toxicity .
- Genotoxicity : Ames test (TA98 strain) evaluates mutagenic potential .
Basic: How is solubility determined, and what formulations improve bioavailability?
- Solubility assays : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid quantifies solubility (e.g., 0.6 µg/mL) .
- Formulation strategies : Nanoemulsions (e.g., Tween-80/ethanol) or cyclodextrin complexes enhance aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
